![molecular formula C9H14ClN3O2 B2943394 (3S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride CAS No. 2287246-70-0](/img/structure/B2943394.png)
(3S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride
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Description
(3S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride, also known as JNJ-5207852, is a potent and selective antagonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and play a critical role in inflammation and immune response. JNJ-5207852 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.
Scientific Research Applications
Anticancer Activity
A study identified a novel apoptosis inducer, with a compound featuring the 1,2,4-oxadiazole moiety showing activity against breast and colorectal cancer cell lines. SAR studies emphasized the importance of substituted five-member rings for activity, leading to the identification of TIP47 as a molecular target, suggesting potential for anticancer agent development (Zhang et al., 2005).
Synthesis and Biological Activity Prediction
Another research focused on synthesizing novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, demonstrating a one-pot condensation approach. The synthesized compounds underwent biological activity prediction, showcasing the synthetic versatility of 1,2,4-oxadiazole derivatives (Kharchenko, Detistov, & Orlov, 2008).
Optical Properties
Research into pyrazolo[1,5-a]pyridine-containing 1,3,4-oxadiazole derivatives highlighted their synthesis and structural characterization, revealing significant optical properties. The study provided insights into the conjugation and fluorescence characteristics of these compounds, relevant for materials science applications (Yang et al., 2011).
Antimicrobial Evaluation
The development of quinoline-oxadiazole–based azetidinone derivatives was explored for their antimicrobial activity against various bacterial strains. This work underscores the potential of oxadiazole derivatives in developing new antimicrobial agents (Dodiya, Shihory, & Desai, 2012).
properties
IUPAC Name |
(3S,5R)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-6-3-7(10-4-6)9-11-8(12-14-9)5-1-2-5;/h5-7,10,13H,1-4H2;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEYNKGTDUAFID-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(CN3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NOC(=N2)[C@H]3C[C@@H](CN3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride |
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